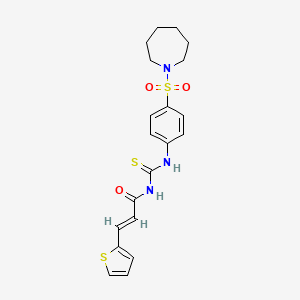

(E)-N-((4-(azepan-1-ylsulfonyl)phenyl)carbamothioyl)-3-(thiophen-2-yl)acrylamide

Description

The compound (E)-N-((4-(azepan-1-ylsulfonyl)phenyl)carbamothioyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative featuring a thiophen-2-yl moiety, a carbamothioyl group, and a sulfonated azepane ring. Its structure combines electron-rich heterocycles (thiophene) with a sulfonamide-based azepane, which may enhance solubility and receptor binding.

Properties

IUPAC Name |

(E)-N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S3/c24-19(12-9-17-6-5-15-28-17)22-20(27)21-16-7-10-18(11-8-16)29(25,26)23-13-3-1-2-4-14-23/h5-12,15H,1-4,13-14H2,(H2,21,22,24,27)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQYEEXFDJUZJM-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-((4-(azepan-1-ylsulfonyl)phenyl)carbamothioyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

- Molecular Formula : C18H21N3O4S2

- Molar Mass : 407.51 g/mol

- CAS Number : 642957-52-6

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 4-(1-azepanylsulfonyl)aniline with thiophen-2-carboxylic acid derivatives under controlled conditions. The process often utilizes solvents like dichloromethane or acetonitrile, followed by purification techniques such as recrystallization or column chromatography.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, which may be attributed to the compound's ability to inhibit key enzymes involved in these processes.

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations have indicated that it can induce apoptosis in various cancer cell lines. The compound’s structure allows it to interact with DNA and inhibit cell proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

In a study examining the effects on human breast cancer cells (MCF-7), treatment with this compound resulted in:

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression.

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition Percentage (%) | IC50 (µM) |

|---|---|---|

| KIF18A | 70 | 12 |

| Protein Kinase B (AKT) | 65 | 20 |

The inhibition of these enzymes could contribute to its anticancer effects, making it a candidate for further research in targeted cancer therapies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, biological activities, and physicochemical properties of the target compound with its analogues:

Key Structural Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.